2,6-Dibromo-4-tert-butylanisole
Description
Contextualization of Halogenated Anisoles in Contemporary Synthetic Strategies
Halogenated anisoles are valued intermediates in modern organic synthesis. The carbon-bromine bonds can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the creation of carbon-carbon bonds. Furthermore, the bromine atoms can be converted into other functional groups through nucleophilic substitution or organometallic intermediate formation (e.g., Grignard or organolithium reagents). The methoxy (B1213986) group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of such reactions. In some synthetic pathways, the methoxy group can be cleaved to reveal a phenol, adding another layer of synthetic versatility. The strategic incorporation of fluorine and other halogens into aromatic systems is a key strategy in the development of pharmaceuticals and agrochemicals, highlighting the importance of halogenated synthons. chemnet.comgoogle.comyoutube.com
Significance of Steric and Electronic Perturbations in Substituted Aromatic Systems
The reactivity of a substituted aromatic ring is governed by the cumulative electronic and steric effects of its substituents. youtube.com Electronic effects are broadly categorized into inductive effects (through-sigma bond polarization) and resonance effects (pi-system delocalization). Steric effects arise from the spatial arrangement of atoms and groups, which can hinder the approach of reagents to a particular reaction site. oakwoodchemical.comchemicalbook.com
In the case of 2,6-Dibromo-4-tert-butylanisole, the substituents present a complex interplay of these effects:
The two bromine atoms at the ortho positions to the methoxy group create significant steric hindrance around that functional group. wikipedia.org This "ortho effect" can influence the conformation of the methoxy group, potentially twisting it out of the plane of the benzene (B151609) ring and thereby diminishing its resonance donation to the ring. wikipedia.orgstackexchange.com This steric crowding is a critical feature that dictates the molecule's potential reactivity and interactions.
Table 1: Analysis of Substituent Effects in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Effect |
| Methoxy (-OCH₃) | 1 | -I (Withdrawing) | +R (Donating) | Activating, Ortho, Para-Directing | Moderate |
| Bromine (-Br) | 2, 6 | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho, Para-Directing | High |
| Tert-butyl | 4 | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating, Ortho, Para-Directing | Very High |
Overview of Academic Research Trajectories for this compound
While specific research on this compound is limited, its structure suggests several potential avenues for academic investigation. The synthesis of this compound would most logically proceed via the methylation of 2,6-Dibromo-4-tert-butylphenol, a known compound, likely through a Williamson ether synthesis. masterorganicchemistry.comyoutube.comnih.gov
The primary research interest in this molecule would likely stem from its unique substitution pattern:
Intermediate for Complex Ligands: The sterically encumbered environment created by the two ortho-bromine atoms and the para-tert-butyl group makes it an interesting scaffold for the synthesis of bulky ligands for transition metal catalysis. The bromine atoms could be replaced, for example, with phosphine (B1218219) groups to create pincer-type ligands.
Precursor for Organometallic Reagents: Selective metal-halogen exchange at one of the bromine positions could generate a sterically hindered organometallic reagent, which might exhibit unique reactivity in subsequent reactions.
Studies in Molecular Recognition and Host-Guest Chemistry: The defined shape and electronic properties of the molecule could make it a component in the design of host molecules for specific guest recognition.
A notable example of the utility of this substitution pattern is found in the study of highly stable carbenes. For instance, the carbene 2,6-dibromo-4-tert-butyl-2',6'-bis(trifluoromethyl)-4'-isopropyldiphenylcarbene was computationally studied and found to have a remarkably stable triplet ground state, a persistence attributed to the steric protection afforded by the bulky ortho substituents, including the 2,6-dibromo-4-tert-butylphenyl moiety. chemicalbook.com This underscores the potential of this structural motif in the design of reactive intermediates with unusual stability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132268-08-7 | SynQuest Labs, Inc. azurewebsites.net |
| Molecular Formula | C₁₁H₁₄Br₂O | SynQuest Labs, Inc. azurewebsites.net |
| Molecular Weight | 322.04 g/mol | SynQuest Labs, Inc. azurewebsites.net |
| IUPAC Name | 1,3-Dibromo-5-tert-butyl-2-methoxybenzene | N/A |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXVHYIQLWLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,6 Dibromo 4 Tert Butylanisole
Established Synthetic Pathways to 2,6-Dibromo-4-tert-butylanisole
The primary route to synthesizing this compound involves the direct bromination of its precursor, 4-tert-butylanisole (B1294814). This transformation is a classic example of an electrophilic aromatic substitution reaction, where the electron-rich aromatic ring is attacked by an electrophilic bromine species.
Electrophilic Bromination of Anisole (B1667542) Derivatives
The synthesis of this compound is achieved through the electrophilic bromination of 4-tert-butylanisole. The methoxy (B1213986) group (-OCH₃) of the anisole is a powerful activating group, meaning it increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. researchgate.net This activation is so significant that the reaction can often proceed without a strong Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings. researchgate.netorgsyn.org
The methoxy group is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the starting material, 4-tert-butylanisole, the para position is already occupied by the bulky tert-butyl group. Consequently, electrophilic attack is directed to the two equivalent ortho positions (positions 2 and 6), leading to the desired dibrominated product. The reaction is analogous to the bromination of 2,6-di-tert-butylphenol, where bromine is added to the position para to the hydroxyl group. organic-chemistry.org
Optimization of Reaction Conditions: Temperature, Molar Ratio, and Catalyst Selection
Successful synthesis and high yields depend on the careful optimization of several reaction parameters.
Temperature: Controlling the reaction temperature is critical. Electrophilic aromatic bromination is an exothermic process, and elevated temperatures can lead to unwanted side reactions or over-bromination, potentially yielding tribrominated or other undesired products. sigmaaldrich.com For instance, in the synthesis of the related 4-bromo-2,6-di-tert-butylphenol, the reaction is conducted in an ice-water bath at 0°C to maintain selectivity. organic-chemistry.org Lower temperatures generally enhance the selectivity for the desired isomer.
Molar Ratio: The stoichiometry between the anisole substrate and the brominating agent must be precisely controlled. To achieve dibromination at the 2 and 6 positions, at least two equivalents of the bromine source are required. Using a slight excess of the brominating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of polybrominated byproducts. bldpharm.com
Catalyst Selection: While highly activated systems like anisole can react with molecular bromine without a catalyst, the choice of brominating agent and catalyst can fine-tune reactivity. researchgate.net Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and bromide/bromate salt combinations. bldpharm.comnih.gov For less reactive substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the Br-Br bond, creating a more potent electrophile. orgsyn.org However, for 4-tert-butylanisole, the high activation from the methoxy group often renders such catalysts unnecessary.
Table 1: Optimization of a Typical Electrophilic Bromination Reaction
| Parameter | Condition | Rationale |
|---|---|---|
| Substrate | 4-tert-butylanisole | Precursor with activating methoxy and blocking tert-butyl groups. |
| Brominating Agent | Molecular Bromine (Br₂) | Common and effective electrophilic bromine source. |
| Molar Ratio | ~2.1 equivalents of Br₂ | Ensures complete dibromination while minimizing over-reaction. |
| Temperature | 0°C to room temperature | Controls reaction rate and prevents side-product formation. organic-chemistry.org |
| Catalyst | None or mild acid | The methoxy group is sufficiently activating. researchgate.net |
| Solvent | Dichloromethane or Acetic Acid | Provides a medium for the reaction and can help stabilize intermediates. researchgate.netorganic-chemistry.org |
Solvent Effects in Bromination Reactions
The choice of solvent plays a crucial role in the outcome of electrophilic bromination. Polar solvents can stabilize the charged intermediate (the arenium ion or sigma complex) that forms during the reaction mechanism, thereby accelerating the reaction. researchgate.net
For example, glacial acetic acid is a common solvent for bromination as its polarity helps to stabilize the Wheland intermediate. researchgate.net Dichloromethane is also frequently used as it is relatively inert and effectively dissolves the reactants. organic-chemistry.org In some cases, the solvent can directly participate in the reaction; using a highly polar protic solvent like water can significantly alter the reaction's course. For instance, in the bromination of phenol, using bromine water leads to the formation of 2,4,6-tribromophenol, demonstrating the powerful effect of a protic solvent on the activated ring system. organic-chemistry.org The regioselectivity of bromination can be markedly dependent on the solvent's polarity, allowing for the reaction to be tuned by selecting the appropriate medium. mdpi.com
Derivatization of this compound for Complex Molecular Architectures
The bromine atoms on this compound are valuable functional handles, allowing the compound to be used as a building block for larger, more complex molecules, particularly through reactions that form new carbon-carbon bonds.
Generation of 2,6-Bis(bromomethyl)-4-tert-butylanisoles
The conversion of the aromatic bromo groups in this compound directly into bromomethyl (-CH₂Br) groups is not a standard or straightforward synthetic transformation. Instead, the synthesis of 2,6-bis(bromomethyl)-4-tert-butylanisole is typically achieved from a different precursor: 2,6-dimethyl-4-tert-butylanisole.
This transformation is accomplished via a free-radical bromination reaction, which targets the benzylic hydrogens of the methyl groups. Reagents such as N-Bromosuccinimide (NBS) are commonly used for this purpose, in conjunction with a radical initiator like benzoyl peroxide or UV light. bldpharm.com The reaction proceeds by abstracting a hydrogen atom from a benzylic position to form a stabilized benzylic radical, which then reacts with bromine. This method selectively brominates the methyl groups while leaving the aromatic ring intact.
Preparation of Biphenyl (B1667301) Derivatives through Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions to form substituted biphenyl structures, which are important motifs in pharmaceuticals and materials science. researchgate.net The two primary methods for this transformation are the Suzuki and Ullmann coupling reactions.
Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. To synthesize a biphenyl derivative, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). The base activates the boronic acid, facilitating the transmetallation step in the catalytic cycle. By reacting at one or both bromine sites, a wide variety of symmetrical or unsymmetrical biaryl and terphenyl-type structures can be constructed.
Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. sigmaaldrich.com This reaction typically requires high temperatures. By applying this reaction to this compound, it is possible to generate a symmetrical biphenyl derivative through homocoupling. Modern variations of the Ullmann reaction can proceed under milder conditions and can also be used for cross-coupling different aryl halides. sigmaaldrich.com
Table 2: Comparison of Coupling Reactions for Biphenyl Synthesis
| Feature | Suzuki Coupling | Ullmann Reaction |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Copper (Cu) sigmaaldrich.com |
| Coupling Partner | Organoboron compound (e.g., Arylboronic acid) | Second Aryl Halide (for cross-coupling) or self-coupling sigmaaldrich.com |
| Base Required | Yes (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) | Often used, but not always required for the classic reaction. |
| Reaction Conditions | Generally mild (often room temperature to 80°C) | Traditionally harsh (high temperatures, >200°C), though milder methods exist. sigmaaldrich.com |
| Substrate Scope | Very broad, tolerant of many functional groups. | Traditionally more limited, can be sensitive to some functional groups. |
Green Chemistry Principles in the Synthesis of Dibromoanisole Scaffolds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing dibromoanisole scaffolds, several greener alternatives to traditional methods can be considered.
A significant area for improvement is the bromination step. The use of molecular bromine presents safety hazards due to its high toxicity and corrosiveness. nih.gov Furthermore, the reaction generates hydrogen bromide (HBr) as a byproduct, which is also corrosive and contributes to a lower atom economy.
Greener bromination methods focus on replacing hazardous reagents and solvents. One such approach involves the in situ generation of the brominating agent. For example, a combination of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidant like hydrogen peroxide (H(_2)O(_2)) in an aqueous or acidic medium can be used. lookchem.comdu.ac.inresearchgate.net This system generates molecular bromine in the reaction mixture, avoiding the need to handle it directly. Hydrogen peroxide is considered a green oxidant as its only byproduct is water. This method can be performed in water or other environmentally benign solvents, further enhancing its green credentials. lookchem.comresearchgate.netrsc.org
The use of N-bromosuccinimide (NBS) is also often considered a greener alternative to molecular bromine as it is a solid and easier to handle. nih.gov However, the atom economy of reactions using NBS is inherently lower, as only the bromine atom is incorporated into the product, with the succinimide (B58015) portion becoming a byproduct. nih.gov
Another green chemistry strategy is the use of continuous flow reactors for bromination. nih.gov This technology allows for the in situ generation of hazardous reagents like Br(_2) and their immediate consumption in the reaction stream. nih.gov This minimizes the risks associated with handling and accumulating large quantities of hazardous materials. nih.gov
Table 3: Comparison of Bromination Methods based on Green Chemistry Principles
| Method | Advantages | Disadvantages | Green Chemistry Principles Addressed |
|---|---|---|---|
| Molecular Bromine (Br₂) | High reactivity | Toxic, corrosive, generates HBr byproduct, low atom economy | - |
| N-Bromosuccinimide (NBS) | Safer to handle (solid) | Lower atom economy (succinimide byproduct) | Safer chemicals |
| H₂O₂/HBr or NaBr | In situ generation of Br₂, water as a byproduct, can be done in aqueous media | May require acidic conditions | Safer solvents and auxiliaries, Prevention of waste, Atom economy |
| Continuous Flow Bromination | Enhanced safety by minimizing hazardous material accumulation | Requires specialized equipment | Inherently safer chemistry for accident prevention |
Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Tert Butylanisole
Lithiation and Carbanion Chemistry of 2,6-Dibromo-4-tert-butylanisole
Mechanistic Pathways of Unintended Product Formation (e.g., Biphenyl (B1667301) Compounds)
The formation of biphenyl compounds from this compound is an example of an unintended side reaction, particularly under conditions that promote cross-coupling. Two primary mechanistic pathways for such transformations are the Ullmann and Suzuki-Miyaura reactions.
Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org In the context of this compound, this could occur at high temperatures in the presence of copper, leading to the formation of a tetrabromo-di-tert-butyl-dimethoxybiphenyl derivative. The reaction proceeds through the formation of an organocopper intermediate. Though traditionally requiring harsh conditions, modern modifications of the Ullmann reaction can proceed under milder conditions. nih.govnih.gov
Suzuki-Miyaura Coupling: A more common route for biphenyl synthesis is the palladium-catalyzed Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound. wikipedia.orglibretexts.org If boronic acids or their esters are present as impurities or are formed in situ, unintended cross-coupling can occur. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biphenyl product. libretexts.org The significant steric hindrance around the bromine atoms in this compound would necessitate the use of specialized bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate this reaction.
| Coupling Reaction | Catalyst/Reagent | General Conditions | Potential Unintended Biphenyl Product |
| Ullmann Coupling | Copper powder or Cu(I) salts | High temperatures (>150 °C) | Symmetric tetrabromo-di-tert-butyl-dimethoxybiphenyl |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Presence of boronic acid/ester impurities | Asymmetric or symmetric biphenyl derivatives |
Electrophilic Aromatic Functionalization Beyond Direct Halogenation
Further electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the existing substitution pattern. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents are as follows:
Methoxy (B1213986) group (-OCH₃): Strongly activating and ortho, para-directing.
tert-Butyl group (-C(CH₃)₃): Activating and ortho, para-directing.
Bromine atoms (-Br): Deactivating but ortho, para-directing. wikipedia.org
The two ortho positions relative to the activating methoxy group are already occupied by bromine atoms. The para position is occupied by the bulky tert-butyl group. The positions meta to the methoxy group (and ortho to the bromine atoms) are the only available sites for substitution. However, these positions are sterically hindered and electronically deactivated by the adjacent bromine atoms.
Therefore, electrophilic reactions such as nitration or Friedel-Crafts acylation would require harsh conditions and are expected to proceed slowly, if at all. masterorganicchemistry.comlibretexts.org Any potential substitution would likely occur at the positions meta to the methoxy group, though yields are expected to be low due to the significant steric hindrance and electronic deactivation.
| Electrophilic Substitution | Reagents | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | Very slow or no reaction; potential for low yields of the 3-nitro derivative. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Highly unlikely to proceed due to deactivation and steric hindrance. |
| Sulfonation | Fuming H₂SO₄ | Possible, but likely requires forcing conditions to yield the 3-sulfonic acid derivative. |
Influence of Steric Hindrance from the tert-Butyl Group on Reaction Selectivity and Rate
The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence at the para position of this compound exerts a profound steric influence on the molecule's reactivity.
This steric hindrance has several key consequences:
Reduced Reaction Rates: The tert-butyl group, in concert with the two ortho-bromine atoms, creates a sterically crowded environment around the aromatic ring. This impedes the approach of reagents, particularly for reactions targeting the ring or the methoxy group, leading to significantly slower reaction rates compared to less hindered analogues.
Shielding of the Methoxy Group: The bulky substituents ortho and para to the methoxy group can hinder reactions at the methoxy carbon, such as ether cleavage.
Influence on Conformational Preferences: The steric bulk of the tert-butyl group can influence the preferred rotational conformation of the methoxy group, which in turn can affect the overlap of its lone pairs with the aromatic π-system and thus its activating effect.
Directing Electrophilic Attack: As discussed previously, the steric bulk prevents electrophilic attack at the positions adjacent to it, reinforcing the directing effects towards the remaining open positions, even if those are electronically less favored.
Role as an Intermediate in Heterocyclic Compound Synthesis
While direct examples of the use of this compound in heterocyclic synthesis are not prevalent in the literature, its structure lends itself to being a precursor for various heterocyclic systems. The two bromine atoms provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of heterocyclic rings.
One potential application is in the synthesis of substituted dibenzofurans. An intramolecular Ullmann-type reaction could, in principle, be envisioned under the right conditions, although this would be a challenging transformation. More plausibly, the bromine atoms can be displaced by nucleophiles in palladium or copper-catalyzed cross-coupling reactions. For instance, reaction with a bifunctional nucleophile containing both an amine and a thiol, or an amine and a hydroxyl group, could lead to the formation of fused heterocyclic systems.
A hypothetical pathway to a phenoxazine (B87303) derivative could involve a copper-catalyzed Ullmann condensation with a 2-aminophenol (B121084) derivative. The steric hindrance would likely necessitate the use of specialized ligands and reaction conditions.
| Heterocyclic System | Hypothetical Reaction Type | Key Reagents |
| Substituted Dibenzofurans | Intramolecular coupling | Not straightforward, potential for metal-catalyzed cyclization |
| Fused Thiazine Derivatives | Buchwald-Hartwig or Ullmann Coupling | Aromatic or aliphatic aminothiols |
| Substituted Phenoxazines | Ullmann Condensation | 2-Aminophenols |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Tert Butylanisole and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
The conformation of 2,6-dibromo-4-tert-butylanisole is expected to be significantly influenced by the steric bulk of the ortho-bromine atoms and the para-tert-butyl group. In related substituted anisoles, the methoxy (B1213986) group's orientation relative to the benzene (B151609) ring is a key conformational feature. The dihedral angle, defined by the C(aryl)-O-C(methyl) plane and the plane of the benzene ring, would be a critical parameter. Due to the steric hindrance from the two ortho-bromine atoms, it is anticipated that the methoxy group is not coplanar with the aromatic ring. This twisting would serve to minimize steric repulsion between the methoxy group's methyl hydrogens and the bulky bromine atoms.
For analogous structures, such as 4-bromo-2,6-bis(hydroxymethyl)anisole, the molecular structure is well-defined, and similar steric considerations dictate the conformation. nih.gov The tert-butyl group, with its tetrahedral carbon, would also exhibit specific rotational conformations to minimize steric clash with the adjacent bromine atoms and the anisole (B1667542) moiety.
Table 1: Expected Dihedral Angles in this compound based on Analogous Structures
| Dihedral Angle | Expected Value (°) | Rationale |
| C2-C1-O-C(methyl) | ~90 | Steric hindrance from ortho-bromine atoms forces the methoxy group out of the plane of the benzene ring. |
| C(aryl)-C4-C(tert-butyl)-C(methyl) | Staggered conformations | Rotation around the C4-C(tert-butyl) bond to minimize steric interactions. |
Note: These are expected values based on principles of steric hindrance and data from analogous molecules. Actual values would require experimental determination.
The supramolecular assembly in the crystal lattice of this compound would likely be governed by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors, interactions involving the bromine atoms are expected to be prominent. nih.gov
Key potential intermolecular interactions include:
Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) could interact with nucleophilic atoms on adjacent molecules.
C-H···π Interactions: The hydrogen atoms of the tert-butyl or methoxy groups could interact with the electron-rich π-system of the aromatic ring of a neighboring molecule, often leading to stacked arrangements. nih.gov
C-H···Br Interactions: Hydrogen atoms from the aliphatic groups could form weak hydrogen bonds with the bromine atoms of adjacent molecules. Studies on related brominated anisoles have shown that C-H···Br interactions can be a significant factor in the crystal packing. nih.gov
π-π Stacking: The presence of bulky bromine atoms may influence or even prevent close face-to-face π-π stacking of the aromatic rings, a phenomenon observed in other halogenated anisoles. nih.gov
These interactions collectively guide the self-assembly of the molecules into a three-dimensional supramolecular architecture. rsc.orgrsc.org
Structural disorder is a common phenomenon in crystals, particularly for molecules with flexible or symmetric groups. In the case of this compound, the tert-butyl group is a likely source of disorder. The rotation of the tert-butyl group around the C4-C(tert-butyl) bond could lead to multiple, closely-spaced energy minima, resulting in the group occupying several positions within the crystal lattice. This is known as rotational or conformational disorder.
Similarly, the methyl group of the anisole moiety could exhibit some degree of disorder. If the molecule lies on a crystallographic symmetry element, the methyl group might be disordered over two or more sites. Such disorder has been observed for methyl groups in other crystalline structures. The presence of diffraction anisotropy, where diffraction quality varies with direction, can sometimes be an indicator of such underlying disorder. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. omicsonline.org For a molecule like this compound, a combination of one-dimensional and multi-dimensional NMR techniques would provide a comprehensive structural picture.
A complete assignment of the ¹H and ¹³C NMR spectra of this compound is achievable through a suite of multi-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons at positions 3 and 5 would appear as a singlet due to chemical and magnetic equivalence. The methoxy group would give rise to a singlet, and the nine protons of the tert-butyl group would also appear as a singlet. The chemical shifts would be influenced by the electronic effects of the bromine and methoxy substituents. researchgate.netlibretexts.org
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The number of signals would confirm the symmetry of the molecule. Aromatic carbons typically resonate in the 120-160 ppm range. libretexts.org
Multi-dimensional NMR:
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no proton-proton couplings are expected on the aromatic ring, so COSY would primarily serve to confirm the lack of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton singlet to its corresponding carbon signal, the methoxy protons to the methoxy carbon, and the tert-butyl protons to the tert-butyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected from the methoxy protons to the C1 carbon and from the aromatic protons to the surrounding quaternary carbons (C2, C4, C6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methoxy protons and the aromatic protons, providing further evidence for the molecule's conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 | - | ~155 | From OCH₃, H3/H5 |
| C2/C6 | - | ~115 | From H3/H5 |
| C3/C5 | ~7.4 | ~130 | From H3/H5 (self), t-butyl H |
| C4 | - | ~150 | From H3/H5, t-butyl H |
| OCH₃ | ~3.8 | ~60 | To C1 |
| C(CH₃)₃ | - | ~35 | From t-butyl H |
| C(CH₃)₃ | ~1.3 | ~31 | To C4, C(CH₃)₃ |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. They are based on data for analogous compounds such as 4-tert-butylanisole (B1294814) and 2,6-dibromo-4-tert-butylphenol. nih.govchemicalbook.com
The steric hindrance in this compound suggests the presence of rotational barriers for the methoxy and tert-butyl groups. Variable-temperature (VT) NMR is the ideal technique to study these dynamic processes. nih.gov
By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals corresponding to the groups undergoing conformational exchange.
At high temperatures: If the rotation around the C(aryl)-O bond is fast on the NMR timescale, a sharp singlet will be observed for the methoxy protons.
At low temperatures: As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough on the NMR timescale, and if the environment is asymmetric, the signal might broaden and eventually split into multiple signals representing different conformers. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier (ΔG‡) for the rotational process.
While the symmetry of this compound might result in the methoxy protons remaining equivalent even at slow exchange, VT-NMR can still provide information about the rotational barrier through lineshape analysis. Similarly, any hindered rotation of the tert-butyl group could also be investigated using this technique. This type of analysis has been applied to various systems to understand conformational equilibria.
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound, HRMS analysis is crucial for confirming its elemental composition.
The presence of two bromine atoms is a distinctive feature of this molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance. This isotopic distribution results in a characteristic M, M+2, and M+4 pattern in the mass spectrum, where M is the molecular ion peak. The relative intensities of these peaks provide a clear signature for the number of bromine atoms present.
For the related compound, 2,6-Dibromo-4-tert-butylphenol, the monoisotopic mass has been calculated to be 305.92549 Da. nih.gov The molecular weight of 2,6-Dibromo-4-tert-butylaniline is reported as 307.03 g/mol . sigmaaldrich.com These values serve as a reference for the expected mass of this compound, which would have a slightly different exact mass due to the replacement of a hydroxyl or amino group with a methoxy group.
Table 1: Molecular Weights of Related Dibromo-tert-butyl Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 2,6-Dibromo-4-tert-butylphenol | C₁₀H₁₂Br₂O | 308.01 | 307.92344 nih.gov |
| 2,6-Dibromo-4-tert-butylaniline | C₁₀H₁₃Br₂N | 307.03 sigmaaldrich.comepa.gov | 304.941475 epa.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and chemical bonds within a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:
C-H stretching: Vibrations from the tert-butyl group and the aromatic ring.
C-O stretching: The ether linkage of the anisole group will have a strong, characteristic absorption.
C=C stretching: Aromatic ring vibrations.
C-Br stretching: These vibrations occur at lower frequencies in the fingerprint region.
While a specific IR spectrum for this compound was not found, data for related compounds like 2,6-Dibromo-4-cyclohexylaniline and 2,4-Dibromoanisole are available. nist.govchemicalbook.com For instance, the IR spectrum of 2,6-Dibromo-4-cyclohexylaniline shows absorbances that can be analyzed to understand the vibrational modes of a similarly substituted benzene ring. nist.gov
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying:
Symmetric aromatic ring breathing modes.
Vibrations of the C-Br bonds.
The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (tert-butyl) | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (ether) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Br | Stretching | 680-515 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.
Application of Spectroscopic Techniques for Isomeric and Conformer Differentiation
Spectroscopic techniques are crucial for distinguishing between isomers and different conformational states of a molecule.
Isomer Differentiation:
The position of the bromine and tert-butyl groups on the anisole ring can lead to several isomers, such as 2,4-Dibromo-6-tert-butylanisole or 3,5-Dibromo-4-tert-butylanisole. Each isomer will have a unique spectroscopic fingerprint.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene ring.
For example, the spectroscopic data for 2,4-Dibromo-6-tert-butylphenol and 2,6-Dibromo-4-tert-butylphenol would show clear differences, allowing for their unambiguous identification. nih.govsynquestlabs.com
Conformer Analysis:
The tert-butyl group and the methoxy group in this compound can rotate around their single bonds, leading to different conformers. While the rotation of the tert-butyl group is generally rapid at room temperature, the orientation of the methoxy group relative to the bulky bromine atoms can be more restricted.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative energies and geometries of different conformers. These theoretical calculations can then be correlated with experimental spectroscopic data to identify the most stable conformer(s) present. For instance, a study on a related complex diarylcarbene utilized computational methods to understand the stability of different conformations. nih.gov
Computational and Theoretical Studies on 2,6 Dibromo 4 Tert Butylanisole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of halogenated aromatic compounds. While specific DFT studies on 2,6-dibromo-4-tert-butylanisole are not abundant in the literature, extensive research on halogenated anisoles and related phenols provides a strong basis for understanding its properties.
Theoretical investigations into the hydrogen-bonded complexes of anisole (B1667542) with aromatic amines have utilized DFT to explore the nature of intermolecular interactions, which are crucial in understanding the behavior of such molecules in various chemical environments. nih.gov These studies have employed Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses to elucidate the characteristics of N-H···O and N-H···π hydrogen bonds. nih.gov For instance, the interaction energy of these complexes is a key parameter that can be accurately calculated. nih.gov
Furthermore, DFT calculations have been instrumental in determining the proton affinities of halogenated phenols and anisoles. acs.org These calculations, often performed at levels of theory such as B3LYP/6-31+G(d,p), can predict the most likely sites of protonation and rationalize the regioselectivity based on local reactivity indices like the condensed Fukui function. acs.org The calculated proton affinities for various halogenated anisoles provide insight into how substituents influence the basicity of the aromatic ring and the ether oxygen. acs.org
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. DFT calculations are routinely used to determine these values, which in turn are used to calculate global quantum molecular descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net These descriptors are fundamental in understanding the molecule's behavior in chemical reactions.
Below is a table of calculated proton affinities for anisole and its fluoro-derivatives, illustrating the effect of halogen substitution on reactivity, which can be extrapolated to understand the influence of the bromo-substituents in the target molecule.
Table 1: Calculated Proton Affinities (PA) of Anisole and Fluoroanisoles using DFT
| Compound | Substitution Position | Calculated PA (kJ/mol) | Experimental PA (kJ/mol) |
|---|---|---|---|
| Anisole | - | 845 | - |
| 2-Fluoroanisole | ortho | 820 | 807 |
| 3-Fluoroanisole | meta | 835 | 826 |
| 4-Fluoroanisole | para | 809 | 796 |
Data sourced from a DFT study on the protonation of gaseous halogenated phenols and anisoles. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound. The presence of the bulky tert-butyl group and the adjacent methoxy (B1213986) and bromine substituents introduces significant steric considerations that govern the molecule's preferred three-dimensional structure and its interactions with its environment.
Conformational analysis of substituted cyclic systems, particularly those containing bulky tert-butyl groups, is a well-studied area. libretexts.orgchemconnections.org In disubstituted cyclohexanes, for example, there is a strong preference for the bulky tert-butyl group to occupy an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgchemconnections.org Although this compound is an aromatic system, the principles of steric hindrance are transferable. The tert-butyl group will influence the orientation of the methoxy group and can impact the planarity of the molecule. The rotation of the tert-butyl and methoxy groups would be a key dynamic feature to investigate through MD simulations.
Furthermore, DFT studies on the hydrogen-bonded complexes of anisole with other molecules, such as aromatic amines, have laid the groundwork for understanding the specific intermolecular interactions that can be further explored using MD simulations. nih.gov These interactions, including hydrogen bonding to the ether oxygen and π-stacking with the aromatic ring, are critical in determining the molecule's behavior in solution and in condensed phases.
Table 2: Key Parameters from Molecular Dynamics Simulations of Anisole in High-Density Polyethylene
| Parameter | Description |
|---|---|
| Residence Time Mapping | Identifies the duration the anisole molecule spends in specific locations within the polymer matrix. |
| Spatial Correlation Function | Describes how the positions of anisole molecules are correlated with each other over time. |
| Mean-Square Displacement | Measures the average distance the anisole molecule travels over time, indicating its mobility. |
Information based on a study of the isobaric molecular dynamics simulation of anisole. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways is essential for understanding the mechanisms and predicting the outcomes of chemical reactions involving this compound. Electrophilic aromatic substitution is a key reaction class for anisole and its derivatives.
Theoretical studies on the bromination of anisole have provided detailed insights into the reaction mechanism. researchgate.net DFT calculations have been used to investigate the potential energy surface of the reaction, identifying key intermediates and transition states. researchgate.net For example, in the non-catalytic bromination of anisole, an addition-elimination mechanism has been proposed to compete with the direct substitution process. researchgate.net The directing effect of the electron-donating methoxy group, which strongly favors ortho and para substitution, can be rationalized through the stability of the intermediates and the activation energies of the competing pathways. researchgate.netdoubtnut.com
In the case of this compound, the ortho positions are already occupied by bromine atoms. Therefore, any further electrophilic substitution would be directed to the remaining unsubstituted positions, primarily the meta positions relative to the methoxy group. However, the combined steric hindrance from the two bromine atoms and the electronic deactivation of the ring by the halogens would significantly influence the reactivity.
Modeling the reaction pathways for processes such as further halogenation, nitration, or Friedel-Crafts reactions would involve:
Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Analyzing Reaction Intermediates: Characterizing the stability of any species formed during the reaction, such as Wheland intermediates (arenium ions). masterorganicchemistry.com
These computational approaches allow for a quantitative understanding of the factors controlling the regioselectivity and reaction rates.
Quantitative Structure-Property Relationships (QSPR) for Halogenated Anisole Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their observed properties or activities. pucrs.br For halogenated anisoles and related aromatic compounds, QSPR studies can predict various endpoints, including physicochemical properties, toxicity, and reactivity. acs.orgnih.gov
A study on 134 halogenated anisoles established linear relationships between various structural descriptors and properties such as sub-cooled liquid vapor pressures, n-octanol/water partition coefficients, and aqueous solubilities. acs.org The descriptors found to be significant in these models include those derived from the electrostatic potential (Vmin, Vs,max), molecular volume (Vmc), and the energy of the highest occupied molecular orbital (EHOMO). acs.org This demonstrates the applicability of these computational parameters in predicting the environmental fate and transport of this class of compounds.
In a similar vein, QSPR models have been developed for the direct photolysis of polybrominated diphenyl ethers, a structurally related class of compounds. nih.gov In this case, the quantum yields were found to be correlated with the HOMO-LUMO energy gap and the most positive Mulliken atomic charges on hydrogen atoms, while the rate constants were related to the degree of bromination and average Mulliken atomic charges on the bromine atoms. nih.gov
For this compound, a QSPR approach could be used to predict its properties based on calculated molecular descriptors. This would be particularly useful for properties that are difficult or costly to measure experimentally.
Table 3: Examples of Molecular Descriptors Used in QSPR Models for Halogenated Aromatic Compounds
| Descriptor Type | Examples | Predicted Property |
|---|---|---|
| Electronic | HOMO/LUMO energies, Mulliken charges | Photolysis rates, Toxicity |
| Steric/Topological | Molecular volume, Connectivity indices | Vapor pressure, Solubility |
| Electrostatic | Electrostatic potential minima/maxima | Partition coefficients |
Information compiled from QSPR studies on halogenated anisoles and related compounds. acs.orgnih.govnih.gov
Computational Assessment of Steric and Electronic Parameters Influencing Reactivity
The reactivity of this compound is governed by a delicate interplay of steric and electronic effects arising from its substituents. Computational methods provide a quantitative means to dissect these contributions.
Electronic Effects:
Methoxy Group (-OCH3): This is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. doubtnut.com
Bromine Atoms (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their resonance effect, though weaker than their inductive effect, stabilizes the arenium ion intermediate at these positions. libretexts.org In this compound, the presence of two bromine atoms significantly deactivates the ring.
Tert-butyl Group (-C(CH3)3): This is a weakly electron-donating group through hyperconjugation, and it is also an ortho, para-director.
Steric Effects:
The large tert-butyl group at the para position does not sterically hinder the ortho positions relative to the methoxy group.
However, the two bromine atoms at the ortho positions (2 and 6) create significant steric hindrance. youtube.com This would severely impede any reaction at these positions and also influence the preferred conformation of the methoxy group. Any approaching reactant would face steric repulsion from these bulky halogen atoms.
Computational chemistry offers various parameters to quantify these effects. Steric effects can be evaluated by calculating steric energies or by analyzing the molecular geometry and interatomic distances. numberanalytics.com Electronic effects are quantified through parameters like calculated atomic charges (e.g., Mulliken or NBO charges), electrostatic potential maps, and frontier molecular orbital analysis (HOMO and LUMO). researchgate.net
For instance, an electrostatic potential map of this compound would visualize the electron-rich and electron-poor regions of the molecule, indicating the most likely sites for electrophilic or nucleophilic attack. The combination of these computational assessments allows for a comprehensive prediction of the molecule's chemical behavior.
Applications in Catalysis and Materials Science
2,6-Dibromo-4-tert-butylanisole as a Precursor for Advanced Ligand Synthesis
The presence of two bromine atoms ortho to the methoxy (B1213986) group, combined with a bulky tert-butyl group in the para position, makes this compound an ideal starting material for the synthesis of sterically demanding ligands. These ligands are crucial in the field of organometallic chemistry, where they are used to stabilize metal centers and influence the selectivity and activity of catalysts.
Design of Sterically Hindered Ligands for Organometallic Complexes
The bulky tert-butyl group and the ortho-bromo substituents on the this compound ring provide significant steric hindrance. This feature is highly desirable in ligand design as it can create a specific coordination environment around a metal center, preventing catalyst deactivation pathways and controlling the access of substrates. The bromine atoms can be readily replaced through various cross-coupling reactions, allowing for the introduction of a wide range of coordinating groups. For instance, reaction with phosphines, amines, or other coordinating moieties can yield novel bidentate or pincer-type ligands. These sterically encumbered ligands are instrumental in stabilizing reactive organometallic species and promoting specific catalytic transformations.
Role in Olefin Polymerization and Oligomerization Catalysis
While direct studies detailing the use of ligands derived from this compound in olefin polymerization are not extensively documented in publicly available literature, the structural motifs accessible from this precursor are highly relevant to this field. The synthesis of late-transition metal complexes, for example with palladium or nickel, bearing sterically bulky ligands is a key strategy for controlling polymer chain growth and branching in olefin polymerization. The steric profile offered by derivatives of this compound could potentially lead to catalysts with improved performance, such as higher thermal stability and the ability to produce polymers with specific microstructures. Similarly, in olefin oligomerization, precise control over the steric and electronic properties of the catalyst is paramount for achieving high selectivity towards desired short-chain olefins.
Exploration in Other Homogeneous and Heterogeneous Catalytic Systems
The versatility of this compound as a ligand precursor extends beyond polymerization catalysis. The ligands derived from it can be employed in a variety of other homogeneous catalytic systems, including cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org In these reactions, the ligand's steric and electronic properties can significantly impact catalyst activity, stability, and selectivity.
Furthermore, these ligands can be anchored to solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The functional groups introduced via the bromo positions can be tailored for effective immobilization onto materials like silica, alumina, or polymers.
Integration into Functional Polymeric Materials and Organic Frameworks
The dibromo functionality of this compound makes it a valuable monomer or building block for the synthesis of advanced functional materials, such as conjugated polymers and supramolecular assemblies.
Building Blocks for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a monomer in polymerization reactions such as Suzuki or Stille coupling to create well-defined conjugated polymer chains. The methoxy and tert-butyl groups can be used to tune the solubility, processability, and solid-state packing of the resulting polymers, which in turn influences their electronic and optical properties.
Scaffolds for Supramolecular Self-Assemblies
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. The rigid structure and defined substitution pattern of this compound make it an excellent scaffold for directing the self-assembly of complex architectures. By introducing recognition motifs through the bromo positions, this molecule can guide the formation of discrete molecular cages, extended networks, or other ordered structures. These supramolecular assemblies can have applications in areas such as molecular recognition, encapsulation, and the development of "smart" materials that respond to external stimuli.
Development of Functional Derivatives for Novel Material Properties
While specific examples for this compound are not documented, the general strategy of using di-bromo aromatic compounds as building blocks is well-established in materials science. The introduction of new substituents can dramatically alter the electronic and steric characteristics of the parent molecule, leading to novel materials with tailored properties.
Photophysical Properties of Modified Dibromoanisole Derivatives
The photophysical properties of aromatic compounds are intrinsically linked to their molecular structure. Modification of the this compound core would be expected to influence its absorption and emission characteristics. For instance, extending the π-conjugated system by introducing aryl or vinyl groups in place of the bromine atoms would likely shift the absorption and fluorescence spectra to longer wavelengths (a bathochromic shift).
The nature of the introduced substituents would also play a crucial role. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the color and efficiency of emission. However, without experimental data from studies on derivatives of this compound, any discussion of their specific photophysical properties remains speculative.
Advanced Electronic and Optoelectronic Applications
The potential for derivatives of this compound in electronic and optoelectronic applications is contingent on the properties that could be engineered into them. For example, the creation of derivatives with high charge carrier mobility could make them suitable for use in Organic Field-Effect Transistors (OFETs). Similarly, derivatives designed to have high fluorescence quantum yields could be investigated as emitters in Organic Light-Emitting Diodes (OLEDs).
The tert-butyl group on the anisole (B1667542) ring could provide solubility and prevent intermolecular aggregation, which are desirable characteristics for solution-processable organic electronic materials. The anisole's methoxy group can also influence the electronic properties of the system. Despite this theoretical potential, the lack of synthesized and tested derivatives of this compound means there is no concrete evidence to support their use in these advanced applications at this time.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 2,6-Dibromo-4-tert-butylanisole, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves alkylation of 4-bromo-2,6-di-tert-butylphenol using dimethyl sulfate in the presence of potassium carbonate. A reflux setup in acetone under inert atmosphere (argon) for 13 hours achieves a yield of 95.2%. Key steps include:
-
Dissolving the phenol derivative and base in acetone.
-
Controlled addition of dimethyl sulfate at 22°C.
-
Post-reaction purification via filtration, solvent distillation, and sequential washes with ethyl acetate, water, NaHCO₃, and NaCl solutions .
-
Critical Parameters : Excess potassium carbonate (4.0 equivalents) ensures complete methylation. Reaction monitoring via TLC or GC is recommended to optimize time and yield.
- Data Table :
| Parameter | Value/Detail |
|---|---|
| Starting Material | 4-Bromo-2,6-di-tert-butylphenol |
| Alkylating Agent | Dimethyl sulfate (1.75 equivalents) |
| Solvent | Acetone |
| Reaction Time | 13 hours (reflux) |
| Yield | 95.2% |
| Purification | Filtration, solvent distillation, washes |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are primary tools.
- ¹H-NMR : Peaks at δ 1.3–1.4 ppm (tert-butyl groups) and δ 3.8–4.0 ppm (methoxy group) confirm structural integrity. Anomalies in aromatic proton signals (δ 6.8–7.2 ppm) may indicate incomplete bromination or impurities .
- GC-MS : Retention time and molecular ion ([M]⁺ at m/z 327) validate purity (>98% by GC) .
- Challenges : Overlapping signals in crowded spectral regions require high-resolution instruments or deuterated solvents for clarity .
Advanced Research Questions
Q. How does this compound degrade under varying environmental conditions, and what stabilization strategies are recommended?
- Methodological Answer : Stability studies should assess hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis : Test in buffered solutions (pH 3–9) at 25–50°C. SPE (Solid-Phase Extraction) using Oasis HLB cartridges followed by LC-MS/MS quantifies degradation products .
-
Photolysis : Expose to UV light (254 nm) in methanol; monitor via HPLC-DAD. tert-Butyl groups may undergo radical-mediated cleavage, forming quinone derivatives .
-
Stabilization : Store in amber vials at –18°C under argon. Silanized glassware minimizes adsorption losses .
- Data Table :
| Condition | Degradation Pathway | Detection Method | Mitigation Strategy |
|---|---|---|---|
| Acidic pH (3) | Demethylation | LC-MS/MS (ESI⁻) | Neutral buffer systems |
| UV Exposure | Radical cleavage | HPLC-DAD (λ = 280 nm) | Amber glass, inert atmosphere |
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
- Methodological Answer : Bromination occurs at the para position due to steric hindrance from tert-butyl groups. Computational studies (DFT) show:
- Electron-donating methoxy groups activate the ring, but bulky tert-butyl substituents block ortho positions.
- Kinetic vs. thermodynamic control: Excess Br₂ favors dibromination, while limited reagent stops at mono-bromination .
- Experimental Validation : Competitive bromination of 4-tert-butylanisole with NBS (N-bromosuccinimide) in CCl₄ confirms regioselectivity via ¹H-NMR .
Q. How can trace-level detection of this compound in environmental matrices be achieved?
- Methodological Answer : Use SPE followed by HPLC-TOF-MS:
- Sample Prep : Filter 100 mL water through GF/F (0.7 µm), extract with Oasis HLB cartridges (pre-conditioned with methanol). Elute with 2-propanol:methanol (1:1) .
- HPLC Conditions : C18 column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O:MeOH). LOQ = 0.1 µg/L .
- Interference Mitigation : Isotope dilution with d₅-BP3 internal standard corrects matrix effects .
Handling Data Contradictions
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer :
- Step 1 : Confirm purity via GC-MS. Impurities >2% require recrystallization (water-ethanol) .
- Step 2 : Assign ambiguous peaks using 2D NMR (HSQC, HMBC). For example, a peak at δ 2.5 ppm may indicate residual acetone; deuterated chloroform eliminates solvent artifacts .
- Step 3 : Cross-validate with IR (C-Br stretch at 550–600 cm⁻¹) and elemental analysis (Br% theoretical = 48.9%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
